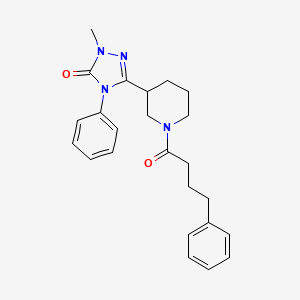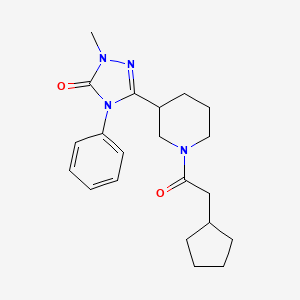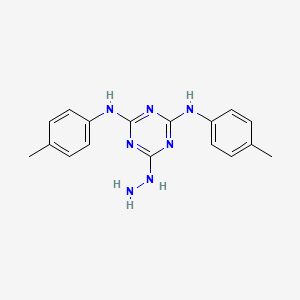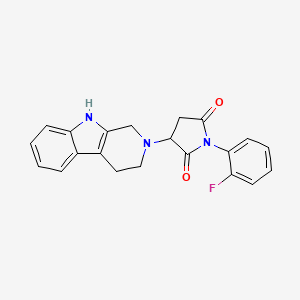
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-chloroaniline and 4-methoxyaniline.
Step 1: Formation of the quinazoline core by reacting 4-chloroaniline with an appropriate aldehyde or ketone under acidic or basic conditions.
Step 2: Introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction.
Step 3: Final amination step to introduce the amine group at the 4-position of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis.
Optimized reaction conditions: To maximize yield and purity, such as controlled temperature, pressure, and use of catalysts.
Purification techniques: Including crystallization, distillation, and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Quinazoline N-oxides.
Reduction products: Amino derivatives.
Substitution products: Halogen-substituted quinazolines.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine has been studied for various applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or blocking receptor signaling pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)quinazolin-4-amine: Lacks the 4-methoxyphenyl group.
N-(4-methoxyphenyl)quinazolin-4-amine: Lacks the 4-chlorophenyl group.
Quinazoline derivatives: Various substitutions on the quinazoline core.
Uniqueness
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C21H16ClN3O |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-17-12-10-16(11-13-17)23-21-18-4-2-3-5-19(18)24-20(25-21)14-6-8-15(22)9-7-14/h2-13H,1H3,(H,23,24,25) |
Clave InChI |
UAAASHFHWZOVDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962462.png)
![N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B14962469.png)
![9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962471.png)


![4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B14962495.png)
![Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B14962500.png)
![[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B14962501.png)
![1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
![9-(4-methoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962507.png)
![3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14962511.png)
